Ammonium diuranate

Description

Contextualization within the Uranium Fuel Cycle and Actinide Chemistry

Ammonium (B1175870) diuranate is a key intermediate in the "front end" of the nuclear fuel cycle, specifically in the conversion of uranium ore concentrates, known as yellowcake, into nuclear-grade uranium dioxide. wikipedia.org After uranium ore is mined and milled, it undergoes a leaching process, followed by purification and concentration to produce yellowcake, which is often a mixture of uranium oxides. The term "yellowcake" was originally given to bright yellow salts like ADU. wikipedia.org This concentrate is then dissolved, typically in nitric acid, to form a uranyl nitrate (B79036) (UO₂(NO₃)₂) solution. The subsequent step involves the precipitation of a uranium compound from this solution, and the ADU process is a widely utilized method for this. hbni.ac.in

In the ADU process, ammonia (B1221849) (either as gaseous NH₃ or aqueous ammonium hydroxide (B78521), NH₄OH) is added to the uranyl nitrate or uranyl fluoride (B91410) solution. hbni.ac.innrc.gov This causes the precipitation of ammonium diuranate. The resulting solid is then separated, dried, and subjected to a high-temperature process called calcination, followed by reduction in a hydrogen atmosphere, to produce pure UO₂ powder. nrc.govbohrium.com The characteristics of this UO₂ powder, which are crucial for the fabrication of high-quality fuel pellets, are heavily dependent on the properties of the ADU precursor. hbni.ac.in

From the perspective of actinide chemistry, the precipitation of ADU is a complex example of the solution chemistry of uranium. Uranium in the +6 oxidation state, as the uranyl ion (UO₂²⁺), forms a variety of complex species in aqueous solutions. The addition of hydroxide ions (from ammonia) leads to the formation of polymeric uranium-oxo-hydroxo complexes, which ultimately precipitate as ADU. The exact stoichiometry and structure of the precipitate are highly sensitive to the conditions of precipitation.

Historical Perspective on this compound as a Key Intermediate

The use of this compound precipitation has been a cornerstone of uranium processing for much of the nuclear era. Historically, it was one of the primary methods for producing purified uranium compounds from leach liquors. The process was favored for its relative simplicity and effectiveness in separating uranium from many impurities. Canadian nuclear practice, for example, has historically favored the production of uranium oxide from this compound over other routes. wikipedia.org

Beyond the nuclear industry, ADU once had a niche application in the production of colored glazes for ceramics. When fired, the ADU decomposes into uranium oxides, which can impart a range of colors, from yellow to orange and black, depending on the firing conditions and glaze composition. wikipedia.org However, its use in ceramics was primarily as a lower-cost alternative to fully purified uranium oxides. wikipedia.org

Current Research Imperatives and Scientific Challenges Associated with this compound Species

Despite its long history of use, ADU chemistry presents ongoing scientific challenges. A primary issue is that "this compound" is not a single, well-defined compound with the simple formula (NH₄)₂U₂O₇. Instead, it represents a family of compounds, or ammonium polyuranates, with variable stoichiometry, often expressed as mixtures of UO₃, NH₃, and H₂O. researchgate.netacs.org The ammonia-to-uranium ratio can vary significantly depending on the production method. researchgate.net This variability makes it difficult to precisely control the properties of the final UO₂ powder.

Current research imperatives are largely focused on controlling the physical and chemical properties of the ADU precipitate to improve the efficiency of the fuel fabrication process and the quality of the final product. Key research areas include:

Morphology and Particle Size Control: The shape, size, and agglomeration of ADU particles significantly impact its handling properties (e.g., settling and filtering) and the characteristics of the resulting UO₂ powder, such as its flowability and sinterability. hbni.ac.inresearchgate.net Research focuses on understanding how precipitation parameters like pH, temperature, reactant concentration, and mixing intensity influence ADU morphology. hbni.ac.inresearchgate.net

Optimizing Calcination and Reduction: The thermal decomposition of ADU to UO₂ is a critical step. acs.org Scientists are investigating the precise mechanisms and kinetics of these transformations to optimize temperature profiles and atmospheric conditions, thereby controlling the specific surface area and oxygen-to-uranium (O/U) ratio of the UO₂ powder. bohrium.comresearchgate.neteuropa.eu

Nuclear Forensics: The physical and chemical characteristics of ADU and its subsequent products can hold signatures of the original ore and the specific process used for its production. core.ac.ukaip.org Researchers are exploring these "fingerprints," including impurity patterns and isotopic ratios, to trace the origin and history of nuclear materials. acs.orgdntb.gov.ua

The overarching scientific challenge is to move from an empirical understanding of the ADU process to a predictive, science-based model that links precipitation conditions to the final properties of the sintered nuclear fuel pellet.

Properties

CAS No. |

7783-22-4 |

|---|---|

Molecular Formula |

H8N2O7U2-12 |

Molecular Weight |

624.13 g/mol |

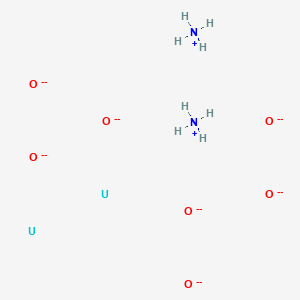

IUPAC Name |

diazanium;oxygen(2-);uranium |

InChI |

InChI=1S/2H3N.7O.2U/h2*1H3;;;;;;;;;/q;;7*-2;;/p+2 |

InChI Key |

ZAASRHQPRFFWCS-UHFFFAOYSA-P |

SMILES |

[NH4+].[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[U].[U] |

Canonical SMILES |

[NH4+].[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[U].[U] |

Other CAS No. |

7783-22-4 |

Synonyms |

ammonium diuranate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precipitation Engineering of Ammonium Diuranate

Mechanistic Investigations of Aqueous Precipitation Kinetics

The formation of ammonium (B1175870) diuranate involves complex reactive precipitation or crystallization processes, where reaction, nucleation, growth, agglomeration, and breakage occur simultaneously, controlling the final morphology taylorandfrancis.comfishersci.seguidechem.com. High levels of supersaturation, driven by fast reaction kinetics and low ADU solubility, characterize this process taylorandfrancis.comfishersci.seguidechem.com.

Influence of Uranyl Ion Speciation and Hydrolysis in Solution

Uranyl ions (UO₂²⁺) in aqueous solutions undergo hydration and complex ion formation with other coordinating groups taylorandfrancis.com. The hydrolytic behavior of UO₂²⁺ is best explained by the formation of sheet-like complexes featuring double hydroxyl bridges, such as (UO₂((OH)₂UO₂)n)²⁺ taylorandfrancis.com. The speciation of uranyl ions is highly sensitive to the solution's chemical environment. In the absence of carbonate ions, UO₂²⁺ remains the predominant species, constituting over 85% of uranium in solution nih.gov. However, the gradual introduction of carbonate ions induces a shift in speciation, leading to the emergence of hydrolyzed species and various carbonate complexes nih.gov. Substantial uranyl hydrolysis, which directly mirrors the dynamics of ADU precipitation, occurs within a carbonate-to-uranium (C/U) molar ratio of 0–5 nih.gov. The precipitation of ammonium diuranate species from uranium(VI) solutions largely overlaps with the precipitation of other hydroxide (B78521) compounds, typically occurring between pH 4.0 and 5.9 fishersci.atfishersci.co.ukindiamart.com. Furthermore, the initial precursor significantly impacts the precipitation mechanism: a low concentration of free UO₂²⁺ ions, as found in uranyl fluoride (B91410) solutions, tends to favor particle growth, whereas a high concentration, characteristic of uranyl nitrate (B79036) solutions, promotes nucleation fishersci.dk. Uranyl precipitates as ADU with varying stoichiometry wikidata.org.

Effect of pH, Temperature, and Precursor Concentration on Nucleation and Growth

The morphology, particle size distribution, and other physical properties of ADU are profoundly influenced by process parameters such as pH, temperature, and uranium concentration nih.govtaylorandfrancis.com.

pH: The solution pH plays a critical role in determining the relative rates of nucleation and crystal growth fishersci.canucleos.com. As the pH increases, the solubility of ADU decreases, shifting the balance towards increased nucleation over crystal growth. For instance, ADU solubility decreases from approximately 16 g/L at pH 3.5 to 10-14 g/L at pH 9, which favors the production of many small crystallites and a high surface area fishersci.canucleos.com. Conversely, at lower pH values, such as 3.5, the rate of nucleation is slower due to lower supersaturation, leading to the formation of larger crystals as crystal growth is favored fishersci.canucleos.com. Maintaining a pH range of 7–8 during precipitation with ammonium hydroxide is crucial to prevent the hydrolysis of UO₂²⁺ into insoluble UO₃·H₂O wikipedia.org. Studies have shown that the first precipitation point, indicated by the inception of permanent turbidity, often coincides with a reduction in pH taylorandfrancis.com. Furthermore, the crystal structure of ADU can vary with pH; at lower pH, orthorhombic 3UO₃·NH₃·5H₂O is stable, while at higher pH, both orthorhombic and hexagonal 2UO₃·NH₃·3H₂O phases can coexist taylorandfrancis.com. However, increasing the pH above 6.6 significantly reduces the settling and filtration rates of ADU slurries, with properties changing rapidly in the pH range of 6.6 to 7.2 wikipedia.org. A two-stage precipitation process, involving partial neutralization to pH 5-6 followed by further ammonium hydroxide addition to pH 9.8-10.2, has been explored to achieve specific ADU properties nih.gov.

Temperature: Temperature is a dominant factor in controlling the morphology of ADU particles nih.govtaylorandfrancis.comfishersci.seguidechem.comwikidata.orgnih.gov. Precipitating ADU at temperatures between 50°C and 60°C has been shown to reduce the amount of occluded impurities within the product wikipedia.org. Batch precipitation experiments conducted at various temperatures have demonstrated effects on characteristics such as settling behavior, moisture content, ammonia-to-uranium mole ratio, and nitrate content fishersci.ca. For instance, a study involving gaseous ammonia (B1221849) precipitation at 65°C with a 400 rpm stir rate was performed to investigate oxygen kinetic isotope effects uni.lu. For industrial applications, precipitation at 50°C and a pH between 7.2 and 8.0 is recommended as it consistently yields ADU materials that can be converted into sinterable uranium dioxide (UO₂) powders wikidata.org.

Precursor Concentration: The concentration of the uranium precursor solution directly impacts the morphology and characteristics of the ADU precipitate nih.govtaylorandfrancis.com. High levels of supersaturation, resulting from rapid reaction kinetics and the inherently low solubility of ADU, lead to the simultaneous occurrence of primary nucleation, crystal growth, aggregation, and breakage, which collectively govern the final morphology taylorandfrancis.comfishersci.seguidechem.com. Improved filterability of ADU slurry has been observed with increasing uranium concentration, becoming optimal at concentrations of 60 g/L and above taylorandfrancis.com. The choice of precursor also influences nucleation and growth; for example, a low concentration of free UO₂²⁺ ions in uranyl fluoride solutions favors particle growth, whereas a high concentration in uranyl nitrate solutions promotes nucleation fishersci.dk. The formation of different uranium peroxide hydrates (UO₄·2H₂O and UO₄·4H₂O) when hydrogen peroxide is used as an additive is also dependent on the precipitation temperature, with the tetrahydrated form preferred below 50°C and the dihydrated form above 70°C wikidata.org.

Table 1: Influence of pH on ADU Precipitation Characteristics fishersci.canucleos.comwikipedia.org

| pH Range | ADU Solubility (g/L) | Nucleation vs. Growth | Particle Characteristics | Settling/Filtration Rate |

| 3.5 | ~16 | Growth favored | Larger crystals | Rapid |

| 6.6-7.2 | Decreasing | Rapid change | - | Rapidly reduced |

| 7-8 | - | - | Avoids UO₃·H₂O hydrolysis | - |

| 7.5 | - | - | Reasonably filterable | Recommended for process |

| 8.4 | - | Nucleation favored | Smaller crystallites, high surface area | Reduced |

| 9 | 10-14 | Nucleation favored | Small crystallites, high surface area | Reduced |

Role of Impurities and Additives in Precipitation Processes

Impurities present in the precursor solutions are known to carry through into the ADU precipitate uni.lu. The presence of certain additives, however, can be strategically employed to modify the precipitation process and the characteristics of the resulting ADU. For instance, the inclusion of ammonium nitrate during precipitation has been shown to lead to the formation of larger, more porous, and uniform ADU particles compared to synthesis without this additive fishersci.secharchem.orgnih.gov. Ammonium nitrate also plays a role in reducing particle agglomeration, thereby enhancing filtration rates wikipedia.org. Conversely, the presence of nitrate and ammonium ions within the ADU can influence its thermal decomposition, potentially leading to the formation of a β-UO₃ phase during calcination wikidata.org.

Polymeric additives, such as polyacrylic acid, polyacrylonitrile, and polyacrylamide, have been investigated for their ability to improve ADU precipitate quality americanelements.com. Their presence can significantly reduce the particle size of the precipitate and increase its settling rate americanelements.com. Specifically, Acrysol A-3, an acrylic polymer, has been demonstrated to not only retard ADU particle growth but also act as an effective flocculant, leading to a substantial increase in settling rate and surface area of the ADU powder americanelements.com.

Table 2: Effect of Additives on ADU Precipitation fishersci.sewikipedia.orgcharchem.orgnih.govamericanelements.com

| Additive | Effect on Particle Characteristics | Effect on Process |

| Ammonium Nitrate | Bigger, porous, uniform particles; reduced agglomeration fishersci.sewikipedia.orgcharchem.orgnih.gov | Enhanced filtration rates wikipedia.org |

| Acrylic Polymers | Reduced particle size americanelements.com | Increased settling rate; acts as flocculant americanelements.com |

| (e.g., Acrysol A-3) | Increased surface area (e.g., 6x larger) americanelements.com | Retards particle growth americanelements.com |

Controlled Morphology Synthesis Approaches

Controlling the morphology of crystalline ADU powders is of paramount importance because these characteristics are largely retained by the subsequent uranium oxide products, which directly impact nuclear fuel quality fishersci.seguidechem.com.

Gas-Phase Ammonia vs. Aqueous Ammonia Precipitation Routes

This compound is commonly produced through the reaction of uranyl solutions (either uranyl nitrate or uranyl fluoride) with ammonia, which can be introduced as a gas or in aqueous form nih.govnih.govtaylorandfrancis.com. The choice between gas-phase and aqueous ammonia precipitation routes can influence the characteristics of the resulting ADU and its subsequent products.

Historically, the use of concentrated aqueous ammonia (e.g., 8-15 molar) in fluoride systems was thought to be optimal due to the lowest uranium solubility at high ammonia-to-uranium ratios, but this often resulted in a slimy precipitate wikidata.org. Current improved processes often prefer dilute aqueous ammonium ion solutions (up to approximately 1.2 molar) to avoid the formation of such undesirable slimy precipitates from uranyl fluoride solutions wikidata.org.

Research comparing the two routes shows varied outcomes depending on the desired end-product characteristics. ADU precipitated using gaseous ammonia has been reported to yield uranium dioxide (UO₂) with a higher theoretical density (up to 95%) compared to powders derived from aqueous ammonium hydroxide wikipedia.org. Conversely, other studies have observed that ADU prepared using aqueous ammonia tends to be denser than that produced via gaseous ammonia fishersci.se. However, in terms of the final UO₂ powders and sintered pellets, pilot plant studies have indicated that precipitation with ammonium hydroxide at 80°C and with ammonia gas at 50°C offered no significant advantages over precipitation with ammonium hydroxide at 50°C, with the resulting UO₂ products being similar wikidata.org.

Emerging methodologies include sonochemical precipitation, where ultrasound irradiation is applied during the reaction between uranyl nitrate and gaseous ammonia charchem.org. This novel approach has demonstrated improved crystallinity and homogeneity of the ADU, yielding flower petal-like intrinsic particle morphologies compared to conventional methods charchem.org.

Table 3: Comparison of Ammonia Precipitation Routes fishersci.sewikipedia.orgwikidata.orgcharchem.orgwikidata.org

| Route | Advantages | Disadvantages/Considerations |

| Aqueous Ammonia | Can produce denser ADU fishersci.se | Concentrated solutions may lead to slimy precipitates from fluoride solutions wikidata.org; can reduce settling/filtration rates wikipedia.org |

| Recommended for filterable precipitate at 50°C, pH 7.5 wikidata.org | ||

| Gas-Phase Ammonia | Produces UO₂ with higher theoretical density (up to 95%) wikipedia.org | No significant advantage over aqueous ammonia at 50°C for UO₂ properties wikidata.org |

| Sonochemical route shows improved crystallinity and morphology charchem.org |

Comprehensive Structural and Morphological Characterization of Ammonium Diuranate Polymorphs and Phases

Advanced Spectroscopic Probes of Electronic and Vibrational States

Luminescence Spectroscopy for Electronic Structure and Defect Chemistry

Luminescence spectroscopy, particularly photoluminescence (PL) and photoacoustic spectroscopy (PAS), serves as a valuable tool for investigating the electronic structure and defect chemistry of uranium compounds. While direct, detailed studies focusing solely on the luminescence of ammonium (B1175870) diuranate for its electronic structure and defect chemistry are not extensively detailed in the provided literature, these techniques are broadly applied to uranyl compounds and uranium oxides. researchgate.netwsu.edu Luminescence signals can arise from specific combinations of excitation wavelengths and the presence of rare earth elements, potentially indicating impurities in precursor materials. wsu.edu For example, studies on ammonium uranyl fluoride (B91410) have utilized PL and PAS to determine vibronic separations in excited and ground states, and fluorescence decay data often fit a biexponential decay, suggesting the presence of two different environments within the compounds. researchgate.net Such spectroscopic methods offer insights into the electronic transitions and local environments, which are crucial for understanding the behavior of uranium species and the presence of defects. researchgate.netwsu.edu

Electron Microscopy and Nanostructural Imaging for Microstructure and Particle Evolution

Electron microscopy techniques are indispensable for characterizing the microstructure and particle evolution of ammonium diuranate, given that the physical state of the starting precipitate significantly influences the growth and densification of the resulting uranium dioxide particles. researchgate.nethbni.ac.insci-hub.se ADU typically forms agglomerates of submicron platelets, and this agglomerated morphology largely persists through calcination to uranium trioxide (UO₃) and subsequent reduction to uranium dioxide (UO₂). researchgate.netsci-hub.se

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is widely employed to visualize the surface morphology and determine the particle size distribution of ADU precipitates. researchgate.netacs.orgresearchgate.netcolab.ws SEM images reveal that ADU precipitates are often complex particles, exhibiting agglomerates of subrounded and columnar subparticles or grains with irregular spatial grouping. acs.org The subrounded grains can show medium sphericity and irregular shapes with a somewhat rough surface texture, while columnar particles are typically acicular and smooth. acs.org

The particle size and morphology of ADU are significantly influenced by various processing parameters during precipitation, including solution pH, uranium concentration, ammonia (B1221849) addition method (gaseous or aqueous), and stirring rate. researchgate.nethbni.ac.inacs.orgresearchgate.netacs.org For instance, a study observed that the mean particle size of ADU increased from approximately 8 µm at inception to about 27 µm at the final stage of precipitation over a few hours. researchgate.net The presence of excess ammonium nitrate (B79036) during precipitation can lead to the formation of larger, more porous, and uniform particles compared to ADU prepared without such additions. researchgate.net

Transmission Electron Microscopy (TEM) for Nanocrystalline Domains and Internal Structure

Transmission Electron Microscopy (TEM) provides detailed insights into the nanocrystalline domains and internal structure of this compound and its derived products. TEM analysis can reveal the presence of single-crystal domains within larger agglomerates, offering a deeper understanding of the material's fundamental building blocks. conicet.gov.ar For example, in studies of Gd₂O₃ doped UO₂ nanoparticles prepared via the ADU route, TEM images showed crystallite sizes around 100 nm, and selected area electron diffraction (SAED) patterns confirmed that individual crystallites within an agglomerate were single-crystal domains with a fluorite structure. conicet.gov.ar This technique is crucial for understanding how the initial precipitation conditions translate into the final internal structure of the material.

Surface Chemical Characterization

Surface chemical characterization techniques are vital for understanding the elemental composition and chemical states present on the surface of this compound, which can differ from the bulk composition and significantly influence its reactivity and subsequent processing.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is utilized to analyze the surface elemental composition and chemical states of materials like this compound. acs.orgncl.ac.uk Studies investigating the "ammonium uranate system" using XPS have detected different uranium species and oxides on the surface of samples, particularly at elevated temperatures. ncl.ac.uk While specific binding energy data for ADU itself is not extensively detailed in the provided search results, XPS is capable of revealing the oxidation states of uranium (e.g., U⁴⁺, U⁵⁺, U⁶⁺) and the presence of other elements and their chemical environments on the material's surface. acs.org This information is critical for understanding surface reactivity and potential impurities.

Surface Area and Porosity Analysis via Gas Adsorption Techniques

Surface area and porosity analysis, typically performed using gas adsorption techniques such as the Brunauer-Emmett-Teller (BET) method with nitrogen adsorption, are crucial for characterizing the physical properties of this compound. hbni.ac.inresearchgate.netosti.govresearchgate.netiaea.orgresearchcommons.org These properties, including specific surface area (SSA), pore volume, and pore size, are significantly influenced by the precipitation conditions and subsequent thermal treatments, and they have a pronounced effect on the subsequent fabrication process and final product quality, especially the sinterability and density of uranium dioxide pellets. hbni.ac.inosti.govokstate.edu

Research findings indicate that precipitation conditions, such as temperature and final pH, can markedly alter the specific surface areas of ADU precipitates. osti.gov For instance, the specific surface area (SSA) of ADU samples can vary, with reported values such as 20.93 m²/gm for one sample. researchgate.net While the specific surface area of ADU can be influenced by precipitation, the calcination temperature is often the principal factor determining the specific surface area of the resulting uranium oxides. osti.gov Surface area and porosity generally increase with temperature during calcination, pass through a maximum, and then decrease. acs.org Accessible porosity levels around 20% have been obtained in uranium oxide microspheres derived from ADU after calcination at 773 K or 823 K. researchgate.net

Table 1: Physical and Chemical Properties of ADU

| Property | Value (Example) | Unit | Source |

| Molar Mass | 624.129 | g·mol⁻¹ | wikipedia.org |

| Melting Point | Decomposes between 165-185 | °C | ibilabs.com |

| Solubility in water | Insoluble | - | ibilabs.com |

| Mean Particle Size (Inception) | ~8 | µm | researchgate.net |

| Mean Particle Size (Final Stage) | ~27 | µm | researchgate.net |

| Specific Surface Area (SSA) | 20.93 | m²/gm | researchgate.net |

| Tap Density (TD) | 2.26 | gm/cc | researchgate.net |

| Fluoride Content | 2.21 | Weight % | researchgate.net |

Table 2: Identified Polymorphs and Related Structures of this compound

| Structure/Phase Name | Chemical Formula (if specified) | Description/Similarity | Source |

| Orthorhombic ADU | 3UO₃·NH₃·5H₂O | Predominant with increased uranium concentration | acs.org |

| Hexagonal ADU | 2UO₃·NH₃·3H₂O | Identified phase | researchgate.netacs.org |

| Metaschoepite-like phase | UO₃·2H₂O (Metaschoepite) | Structure closely resembles metaschoepite, primary phase | wikipedia.orgresearchgate.net |

| Uranium trioxide dihydrate (theorized) | UO₃·2H₂O | Structure theorized to be similar to ADU | wikipedia.org |

Thermal Decomposition Mechanisms and Phase Transformation Kinetics of Ammonium Diuranate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental techniques for elucidating the thermal decomposition pathways of ammonium (B1175870) diuranate. Studies reveal that ADU undergoes a multi-step decomposition process when heated in an inert atmosphere. nih.govacs.org

The primary decomposition steps identified by thermogravimetry coupled with residual gas mass spectrometry include:

Water vaporization: This occurs in successive steps at approximately 130 °C, 260 °C, and 400 °C. nih.govacs.org

Loss of N₂: Nitrogen is released around 400 °C. nih.govacs.org

Release of O₂ and N₂: These gases are released at approximately 510 °C, leading to the formation of α-U₃O₈. nih.govacs.org

TGA analysis of ADU heated to 105 °C shows an initial mass loss of 1.26%, attributed to water volatilization. nih.govacs.org Further decomposition between 105 °C and 400 °C results in a total weight loss of 10.6%, consistent with a transition from ADU to an amorphous UOₓ phase (where x ≈ 3.07). nih.govacs.org

DSC curves indicate that the conversion of ADU gel particles into UO₃ in an air atmosphere is an exothermic process. kns.org As the initial pyrolysis rate increases, the exothermic amount also increases, causing the temperature peak to shift to higher temperatures. kns.org

The following table summarizes key decomposition steps and associated temperature ranges observed via TGA/DSC:

| Decomposition Step | Temperature Range (°C) | Observed Phenomena / Products |

| Initial Dehydration | 105 | Water volatilization (1.26% mass loss) |

| Further Dehydration | 130, 180, 260 | Water vaporization |

| Amorphous UOₓ Formation | 105 – 400 | Total weight loss of 10.6%, formation of amorphous UOₓ (x≈3.07) |

| Denitration / N₂ Loss | 400 | Loss of N₂ |

| UO₃ to U₃O₈ Transformation | 510 | Release of O₂ and N₂, formation of α-U₃O₈ |

In-Situ High-Temperature X-ray Diffraction for Real-Time Phase Evolution

In-situ high-temperature X-ray diffraction (HT-XRD) provides real-time insights into the phase evolution during the thermal decomposition of ammonium diuranate. Investigations conducted in air, spanning temperatures from 30 °C to 1000 °C, reveal a sequence of phase transformations. researchgate.netresearchgate.neteuropa.euresearchgate.net

Initially, the starting material, often identified as 2UO₃·NH₃·3H₂O, undergoes dehydration. researchgate.netresearchgate.neteuropa.eu In-situ HT-XRD shows that an amorphous UO₃ phase is obtained after complete dehydration at 300 °C and denitration at approximately 450 °C. researchgate.netresearchgate.neteuropa.euresearchgate.net

As the temperature increases, further transformations occur:

Amorphous to Crystalline UO₃: After cooling from heat treatment at 600 °C, a crystalline UO₃ phase can appear. researchgate.neteuropa.eu

UO₃ to U₃O₈: The self-reduction of UO₃ into orthorhombic U₃O₈ typically takes place around 600 °C. researchgate.neteuropa.eu However, a prolonged heat treatment or higher temperatures may be required to stabilize the U₃O₈ structure at room temperature. researchgate.neteuropa.eu α-U₃O₈ is the expected phase at 600 °C and 800 °C. nih.govacs.org

Stability of U₃O₈: U₃O₈ remains stable in air up to approximately 850 °C. researchgate.neteuropa.eu Beyond this temperature, subtle changes in the diffraction pattern and mass loss recorded by TGA indicate oxygen losses leading to the formation of U₃O₈₋ₓ. researchgate.neteuropa.eu

The product from slower ramp rates (e.g., 2 °C min⁻¹) during decomposition at 400 °C shows more intense diffractions from β-UO₃ compared to products from intermediate ramp rates (e.g., 20 °C min⁻¹), which are largely amorphous but may also show β-UO₃ and α-U₃O₈. nih.govacs.org At 600 °C and 800 °C, products from both 2 and 20 °C min⁻¹ ramp rates exhibit p-XRD diffractions consistent with the α-U₃O₈ phase, with more defined peaks observed at higher decomposition temperatures. acs.org

Mechanistic Elucidation of Intermediate Uranium Oxide Formation (UO₃, U₃O₈)

The thermal decomposition of ADU involves a series of transformations leading to the formation of intermediate uranium oxides, primarily UO₃ and U₃O₈. nih.govacs.org The initial steps involve the successive release of water and ammonia (B1221849) molecules. researchgate.net

As ADU is thermally decomposed, it undergoes a series of transformations:

Amorphous Derivative: At lower temperatures (200–400 °C), an amorphous derivative is formed. nih.govacs.org

Amorphous UOₓ: Around 400 °C, an amorphous UOₓ (where 3 ≤ x ≤ 3.5) is produced. nih.govacs.org

β-UO₃ Formation: β-UO₃ typically forms between 450 °C and 500 °C. nih.govacs.orgornl.gov This crystalline modification of UO₃ is of particular interest as it is often formed by the decomposition of ADU. ornl.gov

α-U₃O₈ Formation: As temperatures further increase, α-U₃O₈ is the final product in an inert or oxidizing atmosphere. nih.govacs.org The self-reduction of UO₃ to orthorhombic U₃O₈ occurs at about 600 °C. researchgate.neteuropa.eu

The decomposition process also involves denitration, which occurs at approximately 450 °C, contributing to the formation of amorphous UO₃. researchgate.neteuropa.euresearchgate.net The specific composition of ADU, such as 3UO₃·NH₃·5H₂O or 3UO₃·2NH₃·4H₂O, influences the distinct reaction steps towards the conversion to U₃O₈. researchgate.netresearchgate.net

Kinetic Isotope Effects (KIE) in Thermal Decomposition and Reduction Processes

Kinetic isotope effects (KIE) are observed during the thermal decomposition and reduction of this compound, providing insights into the reaction mechanisms and pathways. These effects are particularly evident in the oxygen isotope compositions of the resulting uranium oxides. nih.govacs.orgosti.gov

Key findings regarding oxygen KIE include:

Preferential 16O Dissociation at Low Temperatures: As ADU is heated below 400 °C, water vapor volatilizes in successive steps. The more labile oxygen reservoirs, which are initially released, consist of a higher concentration of 16O. This preferential dissociation of the lighter isotope is more pronounced at slower ramp rates (e.g., 2 and 20 °C min⁻¹) but is still present during rapid decomposition (200 °C min⁻¹). nih.gov

Enrichment of 18O in Solid Products: The results consistently show a preferential enrichment of 18O as oxygen is removed from the original precipitate during both thermal decomposition and reduction, except when a very rapid ramp rate (200 °C min⁻¹) is employed. nih.govacs.orgacs.orgacs.orgresearchgate.net

KIE in UO₃ to U₃O₈ Transition: A kinetic effect becomes apparent at ramp rates at or below 20 °C min⁻¹, with a preferential dissociation of 16O during the decomposition of UO₃ to U₃O₈. nih.gov

Isotope Fractionation Values:

Transition from ADU to UO₃ at 400 °C (slower ramp rates): Average increase of 12.3‰ in δ18O. nih.govacs.orgosti.govacs.org

Transition from UO₃ to U₃O₈ at 600 °C (slower ramp rates): Average increase of 2.8‰ in δ18O. nih.govacs.orgosti.govacs.org

Low-temperature (400 °C) product with rapid ramp rate (200 °C min⁻¹): Enrichment of 18O attributable to water volatilization (δ18OUO3 – δ18OADU = 9.2‰). acs.orgacs.orgosti.govacs.orgresearchgate.net

Indirect reduction of ADU to UO₂: UO₂ produced had a δ18O value 19.1‰ greater than the precipitate and 4.0‰ greater than the intermediate U₃O₈. acs.orgacs.orgosti.govacs.orgresearchgate.net

Direct reduction of ADU to U₄O₉ at 600 °C in hydrogen: Resulted in a δ18O value 17.1‰ greater than the precipitate. nih.govacs.orgacs.orgresearchgate.net

These isotopic fractionations are primarily driven by kinetic isotope effects. acs.org

The table below illustrates the oxygen isotope fractionation during thermal decomposition:

| Transition | Temperature (°C) | Ramp Rate (°C/min) | Average δ¹⁸O Increase (‰) |

| ADU to UO₃ | 400 | 2, 20 | 12.3 |

| ADU to UO₃ | 400 | 200 | 9.2 |

| UO₃ to U₃O₈ | 600 | 2, 20 | 2.8 |

| UO₃ to U₃O₈ | >400 | 200 | No additional fractionation |

| ADU to UO₂ (Indirect) | - | - | 19.1 (vs. precipitate) |

| U₃O₈ to UO₂ (Indirect) | - | - | 4.0 |

| ADU to U₄O₉ (Direct) | 600 | - | 17.1 (vs. precipitate) |

Influence of Atmosphere and Heating Rate on Decomposition Kinetics and Product Characteristics

The atmosphere and heating rate significantly influence the decomposition kinetics and the characteristics of the resulting uranium oxide products. nih.govresearchgate.netacs.org

Influence of Atmosphere:

Inert Atmosphere (e.g., Nitrogen): Thermal decomposition of ADU in a dry nitrogen atmosphere at temperatures like 400 °C, 600 °C, and 800 °C leads to the formation of uranium oxides. nih.govacs.orgosti.gov The primary decomposition steps involve water vaporization, loss of N₂, and release of O₂ and N₂ to produce α-U₃O₈. nih.govacs.org

Air Atmosphere: In an air atmosphere, the thermal decomposition of ADU (e.g., 2UO₃·NH₃·3H₂O) proceeds through several endothermic and exothermic reactions, ultimately converting to α-U₃O₈ above 550 °C, with β-UO₃ as an intermediate. researchgate.net The O/U ratio of the calcined products tends to decrease with increasing temperature. researchgate.net

Hydrogen Atmosphere: Reduction of ADU to UO₂ can occur directly (heated in a hydrogen atmosphere) or indirectly (thermally decomposed to U₃O₈, then reduced in hydrogen). nih.govacs.org Direct reduction of ADU at 600 °C in hydrogen can produce U₄O₉. nih.govacs.orgacs.org The reduction process also exhibits oxygen isotope effects, with an additional enrichment of 18O observed during the transition from U₃O₈ to UO₂. nih.gov

Influence of Heating Rate:

Decomposition Steps and Phase Formation: Differing ramp rates affect the observed kinetic isotope effects, particularly in the lower temperature decomposition region (up to 400 °C). nih.govacs.org Slower ramp rates (e.g., 2 and 20 °C min⁻¹) result in products with statistically indistinguishable δ18O values at each decomposition temperature, showing a consistent increase in δ18O during transitions. nih.govacs.orgosti.govacs.org Rapid ramp rates (e.g., 200 °C min⁻¹) can lead to a release of water vapor with differentially fractionated isotope compositions at each step. nih.gov

Crystallinity and Phase Purity: The heating rate can influence the phase composition and crystallinity of intermediate products. For instance, a slower ramp rate (2 °C min⁻¹) at 400 °C produced a product with more intense β-UO₃ diffractions compared to an intermediate ramp rate (20 °C min⁻¹). nih.govacs.org Products from slower ramp rates at 600 °C and 800 °C show well-defined α-U₃O₈ peaks, with higher temperature decompositions yielding more well-defined peaks. acs.org

Exothermic Behavior: As the external heating rate increases for ADU gel particles, the exothermic amount released during conversion to UO₃ increases, and the temperature peak shifts to higher temperatures due to a time delay in heat release. kns.org

The calcination and reduction reactions leading to UO₂ production yield unique oxygen isotope fractionations based on process parameters, including heating rate and decomposition temperature. nih.govacs.orgacs.orgacs.orgresearchgate.net

Chemical Reactivity, Stability, and Transformation Dynamics of Ammonium Diuranate in Diverse Environments

Dissolution Kinetics and Solubility Studies in Aqueous Media

The dissolution of ammonium (B1175870) diuranate is a critical step in various nuclear fuel processing and waste management scenarios. The rate and extent of dissolution are influenced by several factors, including the chemical composition of the aqueous medium, temperature, and the physical properties of the ADU particles, which are themselves determined by precipitation conditions. ansto.gov.aunih.gov

Studies on the dissolution of uranium compounds provide insight into the behavior of ADU. For instance, the dissolution of UO2, a downstream product of ADU, is significantly driven by an oxidizing agent like hydrogen peroxide (H2O2) in aqueous media. skb.com The process is often studied in bicarbonate solutions, as carbonate ions form stable and soluble complexes with the uranyl ion (UO₂²⁺). skb.comresearchgate.net Research on uranium ore processing shows that dissolution efficiency is highly dependent on parameters like temperature, residence time, and the concentration of the leaching agent. In one study, a 96.1% dissolution efficiency for uranium from a boltwoodite ore was achieved at 75 °C in a 2.5 mol/L sodium hydroxide (B78521) solution, highlighting the importance of alkaline media in uranium dissolution processes that can be precursors to ADU precipitation. researchgate.net

The kinetics of the dissolution of U₃O₈, a calcination product of ADU, in nitric acid show a strong dependence on both temperature and acid concentration. researchgate.net The process is complex, often exhibiting multiple stages with different reaction orders and activation energies. nih.govresearchgate.net For example, one study calculated the apparent activation energy for U₃O₈ dissolution in nitric acid to be between 98.93 and 99.39 kJ/mol, depending on the reaction stage. nih.gov This is considerably higher than the activation energy for UO₂ dissolution (36–80 kJ/mol), suggesting that the dissolution of U₃O₈ is more challenging. nih.gov

Table 1: Parameters Influencing Uranium Compound Dissolution

| Uranium Compound | Dissolution Medium | Key Parameters | Observed Findings | Reference |

|---|---|---|---|---|

| Boltwoodite Ore | Sodium Hydroxide (NaOH) | Temperature: 75 °C Concentration: 2.5 mol/L Particle Size: 75 µm | Achieved 96.1% dissolution efficiency with an activation energy of 41.39 kJ/mol. | researchgate.net |

| U₃O₈ Powder | Nitric Acid (HNO₃) | Temperature and Acidity | Dissolution rate increases with temperature and acidity. Apparent activation energy measured at 98.93 - 99.39 kJ/mol. | nih.govresearchgate.net |

| Uranium Residue | Ammonium Carbonate with H₂O₂ | Temperature: 60 °C Time: 30 min | Complete dissolution observed. The process was governed by chemical reaction with an activation energy of 45.5 kJ/mol. | researchgate.net |

| UO₂ | Aqueous media with H₂O₂ | H₂O₂ concentration | H₂O₂ is the driving force of the dissolution mechanism. | skb.com |

Hydrolytic Stability and Long-Term Evolution in Simulated Environmental Conditions

The stability of ammonium diuranate is largely thermal, with the compound undergoing a series of transformations upon heating. acs.org These transformations are critical in the production of uranium oxides for nuclear fuel. ornl.gov The process, known as calcination, involves dehydration, denitration, and the eventual formation of various uranium oxides. researchgate.net

In simulated conditions, the thermal decomposition of ADU in an inert atmosphere or air begins with the loss of water and ammonia (B1221849). acs.orgresearchgate.net

Dehydration and Denitration: High-temperature X-ray diffraction (HT-XRD) studies show that complete dehydration occurs by 300 °C, and denitration (loss of ammonia) is complete at about 450 °C, resulting in the formation of amorphous uranium trioxide (UO₃). researchgate.net

Formation of U₃O₈: At approximately 600 °C, a self-reduction of UO₃ to orthorhombic triuranium octoxide (U₃O₈) occurs. researchgate.net This U₃O₈ phase is chemically stable up to 850 °C in air. ornl.govresearchgate.net

High-Temperature Transformation: Above 850 °C, U₃O₈ begins to lose oxygen, leading to the formation of oxygen-deficient U₃O₈₋ₓ. researchgate.net

The long-term evolution of ADU in an environmental context would likely involve hydrolysis and transformation into more stable uranium oxide or hydroxide phases, influenced by factors like pH, temperature, and the presence of complexing agents in the water.

Table 2: Thermal Transformation of this compound in Air

| Temperature Range (°C) | Process | Resulting Product | Reference |

|---|---|---|---|

| ~200 - 300 | Dehydration (Loss of H₂O) | Intermediate uranium oxides | acs.orgresearchgate.net |

| ~300 - 450 | Denitration (Loss of NH₃) | Amorphous Uranium Trioxide (UO₃) | researchgate.net |

| ~450 - 500 | Crystallization | β-UO₃ | acs.org |

| ~600 | Self-reduction | Orthorhombic Triuranium Octoxide (U₃O₈) | researchgate.net |

| >850 | Oxygen Loss | Oxygen-deficient U₃O₈₋ₓ | researchgate.net |

Interfacial Reactivity and Adsorption Phenomena

The surface of this compound particles plays a significant role in its reactivity and interaction with its surroundings. During its precipitation, ADU can incorporate various impurities. For example, metal impurities such as iron and chromium can co-precipitate as insoluble hydroxides alongside the ADU. science.gov The properties of the ADU precipitate, including particle size and surface area, are highly dependent on the precipitation conditions, such as pH. ansto.gov.au An increase in the pH of precipitation generally leads to a decrease in the crystallite size and an increase in the surface area of the ADU. ansto.gov.au

The adsorption of ions onto uranium-based materials is an area of extensive study, particularly for environmental remediation. For instance, the removal of uranium (VI) from solutions using bimetallic particles loaded on biochar is influenced by the pH of the solution and the presence of other ions. acs.org The surface of the adsorbent material is charged, and its interaction with uranium species, which vary with pH, dictates the efficiency of adsorption. acs.org At low pH, the dominant uranium species is the cation UO₂²⁺, while at higher pH, anionic complexes like (UO₂)₃CO₃(OH)³⁻ can form. acs.org The presence of interfering ions such as fluoride (B91410) (F⁻) and sulfate (B86663) (SO₄²⁻) can significantly reduce the removal performance of uranium, indicating competitive adsorption or complexation that inhibits uranium's interaction with the surface. acs.org

Redox Chemistry of Uranium Species during Transformation Processes

The transformation of this compound into various uranium oxides involves changes in the oxidation state of uranium. Uranium in ADU is in the +6 oxidation state (as part of the uranate ion). During thermal decomposition and reduction, this oxidation state can change.

The conversion of UO₃ (Uranium(VI)) to U₃O₈ involves a partial reduction, as U₃O₈ contains uranium in two different oxidation states (+5 and +6), with an average oxidation state of +5.33. Further reduction, typically using hydrogen gas at elevated temperatures, is required to produce uranium dioxide (UO₂), where uranium is in the +4 oxidation state. acs.org

Studies on oxygen isotope fractionation during these transformations provide insight into the reaction mechanisms. The conversion of ADU to UO₃ and subsequently to U₃O₈ results in an enrichment of the heavier oxygen isotope (¹⁸O) in the solid product. acs.orgacs.org For example, the transition from ADU to UO₃ at 400 °C showed a significant increase in the δ¹⁸O value, as did the subsequent transition from UO₃ to U₃O₈ at 600 °C. acs.org Direct reduction of ADU to uranium oxide (specifically U₄O₉) also resulted in a substantial enrichment in ¹⁸O compared to the initial ADU. acs.org These isotopic shifts are attributed to the kinetic effects during the removal of oxygen-containing species (H₂O, O₂) from the solid matrix. acs.orgacs.org

Table 3: Oxygen Isotope Fractionation during ADU Transformation

| Transformation Step | Temperature | Process | Change in δ¹⁸O (‰) | Reference |

|---|---|---|---|---|

| ADU → UO₃ | 400 °C | Thermal Decomposition | +12.3 | acs.org |

| UO₃ → U₃O₈ | 600 °C | Thermal Decomposition | +2.8 | acs.org |

| ADU → U₄O₉ | 600 °C | Direct Reduction | +17.1 | acs.org |

| U₃O₈ → UO₂ | >600 °C | Indirect Reduction | +4.0 | acs.org |

Technological Significance and Applications of Ammonium Diuranate in the Nuclear Fuel Cycle

Precursor Role in Uranium Dioxide (UO₂) Fuel Pellet Fabrication

Ammonium (B1175870) diuranate is a key intermediate in the conversion of uranium hexafluoride (UF₆) or uranyl nitrate (B79036) solutions into UO₂ powder, which is then fabricated into fuel pellets. iaea.org The most common method involves the precipitation of ADU from a uranyl nitrate solution by adding ammonia (B1221849). britannica.com This ADU precipitate is then subjected to calcination (heating to high temperatures) and reduction processes to produce UO₂ powder. iaea.org The properties of this powder are critical for the subsequent manufacturing steps of pressing and sintering to form high-density fuel pellets. iaea.orggoogle.com

Impact of Ammonium Diuranate Characteristics on UO₂ Sinterability and Density

The physical and chemical properties of the this compound precipitate have a profound impact on the sinterability and final density of the uranium dioxide fuel pellets. Sinterability refers to the ability of a powder compact to densify upon heating. High-density pellets are essential for efficient reactor performance and to ensure the structural integrity of the fuel during operation.

Key characteristics of ADU that influence UO₂ properties include particle size, morphology (shape), and specific surface area. researchgate.netansto.gov.au Research has shown that the conditions during the precipitation of ADU, such as temperature, pH, and the rate of ammonia addition, determine these characteristics. osti.govosti.gov

For instance, ADU precipitated at a high pH tends to consist of small agglomerates, which, after conversion to UO₂, can be sintered to produce high-density pellets with a uniform microstructure. ansto.gov.au Conversely, ADU precipitated at a lower pH (3-4) often forms large agglomerates that persist through the conversion process, resulting in UO₂ powder that sinters poorly and yields lower-density pellets. ansto.gov.au The settling rate of the ADU slurry can serve as an early indicator of the sinterability of the resulting UO₂ powder, as both are related to the size of the agglomerates. ansto.gov.au

While precipitation conditions are significant, subsequent processing steps like milling can also alter the UO₂ powder characteristics. Milling can break down large agglomerates and increase the surface area, leading to improved sintered densities, even for UO₂ derived from initially less favorable ADU. iaea.org The calcination temperature is another critical factor, with studies indicating it is a principal determinant of the specific surface area of the final UO₂ powder. researchgate.net

Table 1: Influence of ADU Precipitation Conditions on UO₂ Pellet Properties

| Precipitation Parameter | Effect on ADU Characteristics | Impact on UO₂ Sinterability and Density |

| pH | High pH leads to smaller agglomerates. ansto.gov.au | High-density pellets with uniform microstructure. ansto.gov.au |

| Low pH (3-4) results in large agglomerates. ansto.gov.au | Poor sinterability and lower density pellets. ansto.gov.au | |

| Rate of Ammonia Addition | A rapid rate of addition can lead to denser compacts. researchgate.net | Potentially higher sintered densities. researchgate.net |

| Temperature | High temperatures can contribute to readily sinterable powder. osti.gov | Improved sinterability. osti.gov |

Advanced Fuel Forms: Sol-Gel Microspheres for High-Temperature Gas-Cooled Reactors (HTGR)

This compound also plays a role in the fabrication of advanced nuclear fuels, particularly the tristructural-isotropic (TRISO) coated particle fuels used in High-Temperature Gas-Cooled Reactors (HTGRs). iaea.org These fuels consist of spherical kernels of uranium dioxide (or other fissile material) coated with multiple layers of carbon and ceramic materials, which provide a robust containment for fission products even at very high temperatures. iaea.org

A key fabrication method for these fuel kernels is the sol-gel process, specifically external gelation. iaea.orgosti.gov In this process, a solution containing uranyl nitrate is mixed with organic additives to form a broth. osti.gov This broth is then dispensed as droplets into a gelation medium, often a solution of ammonia, which causes the precipitation of this compound in the form of spherical gel particles. iaea.orgiaea.org

These ADU microspheres are then washed, dried, and subjected to controlled heat treatments (calcination and reduction) to convert them into dense UO₂ kernels with a uniform spherical shape. osti.govkoreascience.kr The properties of the initial ADU gel microspheres are critical in determining the quality of the final UO₂ kernels. iaea.org The process allows for the production of thousands of microspheres with uniform diameters, a crucial requirement for the performance of TRISO fuels. iaea.orgresearchgate.net

Conversion to Other Uranium Compounds for Nuclear Applications (e.g., UF₄, Uranium Nitrides)

Besides its primary role as a precursor to UO₂, this compound can be converted into other uranium compounds that have important applications in the nuclear industry.

One significant conversion pathway is to uranium tetrafluoride (UF₄). UF₄ is a key intermediate in the production of uranium hexafluoride (UF₆), the compound used in uranium enrichment processes. iaea.org The conventional process involves calcining ADU to UO₂, which is then hydrofluorinated with hydrogen fluoride (B91410) (HF) gas to produce UF₄. britannica.comsemanticscholar.org UF₄ is also a precursor for the production of uranium metal, which can be used in certain types of research reactors and has military applications. iaea.org

This compound can also be a starting material for the synthesis of uranium nitrides. Uranium nitride is considered an advanced fuel concept due to its high uranium density and thermal conductivity. The conversion process can involve carbothermic reduction of uranium oxide (derived from ADU) in a nitrogen atmosphere.

Advanced Separation and Recovery Processes for Uranium (excluding direct waste forms)

This compound precipitation is a well-established method for recovering uranium from various solutions generated during the nuclear fuel cycle. This is particularly relevant in the processing of effluents from uranium conversion and fabrication facilities.

For example, the filtrate generated during the precipitation of ADU from uranyl fluoride solutions contains residual uranium and ammonium fluoride. researchgate.net Ion-exchange resins can be used to adsorb the uranyl fluoride complex from this filtrate, effectively separating and recovering the valuable uranium. researchgate.net The recovered uranium can then be further processed.

Another application is in the recovery of uranium from industrial effluents. For instance, in some processes, uranium is recovered from ammonium uranyl carbonate (AUC) effluents through a combination of ion exchange and membrane separation techniques. mdpi.com While not a direct precipitation of ADU, the underlying chemistry of uranium in ammoniacal solutions is relevant.

Furthermore, advanced nanofiltration techniques are being explored to enhance uranium rejection from this compound filtrate (ADUF). mdpi.com By adding carbonate to the filtrate, uranyl-carbonate complexes are formed, which are more effectively rejected by the nanofiltration membrane, leading to a higher recovery of uranium. mdpi.com

Material Provenance Determination through Morphological and Spectroscopic Signatures

In the field of nuclear forensics, determining the origin or "provenance" of interdicted nuclear material is of paramount importance. The physical and chemical characteristics of this compound can serve as valuable signatures that provide clues about the process history and, by extension, the origin of the material. iaea.orgosti.gov

The morphology of ADU particles, including their size, shape, and texture, is heavily influenced by the specific precipitation conditions used during its production, such as the precipitating reagent, temperature, and stirring rate. osti.goviaea.orgosti.gov Scanning Electron Microscopy (SEM) combined with image analysis can be used to quantitatively assess these morphological parameters. iaea.orgiaea.org Statistical analysis of this data, such as Principal Component Analysis (PCA), can help to differentiate between ADU samples produced under different conditions, potentially linking a sample to a specific production facility or process. iaea.orgiaea.org

Spectroscopic techniques, such as Raman and infrared (IR) spectroscopy, provide information about the chemical composition and molecular structure of the ADU. iaea.orgosti.gov These techniques can identify the presence of impurities, such as nitrates or other anions, which can be indicative of the specific chemical reagents and processes used in its production. osti.govuni-heidelberg.de The combination of morphological and spectroscopic data provides a powerful toolkit for nuclear forensic investigators to characterize unknown uranium samples and infer their processing history. iaea.orgiaea.org

Theoretical and Computational Chemistry Approaches for Ammonium Diuranate Systems

First-Principles Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the computational study of materials. By solving the quantum mechanical equations that govern electron behavior, DFT can elucidate the structural, electronic, and thermodynamic properties of various ammonium (B1175870) uranate compounds. These calculations provide foundational data upon which larger-scale models can be built.

DFT calculations are instrumental in predicting the fundamental properties of crystalline materials. For ammonium diuranate and related uranium compounds, these methods can determine optimized crystal structures, including lattice parameters and atomic positions. This is particularly valuable given that the exact structural details of some ADU phases remain ambiguous. researchgate.net

Theoretical calculations can also predict lattice energies, which are crucial for understanding the stability of the crystal structure. Furthermore, DFT is used to calculate vibrational frequencies, which correspond to the modes of atomic vibration within the crystal lattice. These calculated frequencies are essential for interpreting experimental spectroscopic data, such as Raman and infrared (IR) spectra. researchgate.netosti.gov For instance, DFT-predicted phonon eigenmodes can help assign the observed peaks in Raman and IR spectra to specific bond stretching or bending motions within the ADU structure, providing new insights into its spectroscopic features. researchgate.net

Table 1: Application of DFT in Predicting ADU Properties

| Predicted Property | Description | Relevance to ADU Systems |

|---|---|---|

| Structural Parameters | Includes lattice constants (a, b, c) and atomic coordinates within the unit cell. | Helps identify and differentiate the various crystalline phases of ADU that can form under different precipitation conditions. |

| Lattice Energy | The energy released upon the formation of one mole of a crystalline solid from its constituent gaseous ions. | Indicates the thermodynamic stability of a particular ADU crystal structure. |

| Vibrational Frequencies | Frequencies of the normal modes of vibration for the atoms in the crystal. | Allows for direct comparison with and interpretation of experimental Raman and Infrared spectroscopic data to confirm structural features. researchgate.netosti.gov |

DFT enables a detailed analysis of the chemical bonds within the this compound structure. By calculating the distribution of electron density throughout the crystal, researchers can characterize the nature of the bonding, distinguishing between ionic, covalent, and hydrogen bonding interactions. This is particularly important for understanding the interactions between the ammonium cations, uranyl ions, and water molecules that may be incorporated into the structure. The analysis of electronic density distributions provides a visual and quantitative picture of how electrons are shared between atoms, revealing the strength and type of chemical bonds that hold the material together.

Molecular Dynamics (MD) Simulations of Atomic Mobility and Phase Transitions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While extensive MD studies specifically on ADU are not widely reported, the technique offers significant potential. MD can be used to model the aggregation of initial ADU clusters in solution, predicting how process variables influence the early stages of particle formation. By simulating the system at various temperatures and pressures, MD can provide insights into atomic mobility, diffusion mechanisms, and the dynamics of phase transitions. For related compounds like ammonium nitrate (B79036), ab initio MD simulations have been used to systematically investigate phase transitions and structural properties under different pressure and temperature ranges. researchgate.net A similar approach could elucidate the thermal decomposition pathways of ADU and its transformation into various uranium oxides.

Ab Initio Thermodynamics and Phase Stability Predictions

Ab initio (or first-principles) thermodynamics combines electronic structure calculations with statistical mechanics to predict the thermodynamic properties of materials without experimental input. This approach can be used to construct phase diagrams, which map the most stable phases of a material as a function of temperature, pressure, and chemical composition. For the NH₃–UO₃–H₂O system, these calculations could predict the stability of different ADU stoichiometries and related phases, explaining the variability observed in precipitates formed under different conditions. nih.gov By calculating the Gibbs free energy of various potential structures, researchers can determine their relative stabilities and predict the conditions under which one phase might transform into another.

Computational Modeling of Surface Interactions and Adsorption Mechanisms

The surface properties of ADU particles are critical as they influence processes like agglomeration, settling, and subsequent chemical reactions. hbni.ac.inresearchgate.net Computational modeling, using methods like DFT, can be employed to study the structure and energetics of ADU surfaces. These models can predict surface energies and identify the most stable crystal facets. Furthermore, they can simulate the adsorption of molecules, such as water or residual ions from the precipitation solution, onto ADU surfaces. Understanding these surface interactions and adsorption mechanisms at a molecular level is crucial for controlling the morphology and purity of the ADU product.

Machine Learning and Data-Driven Approaches for Predicting Material Properties and Process Outcomes

Machine learning (ML) and other data-driven techniques are emerging as powerful tools for modeling complex material systems. These approaches use algorithms to identify patterns and correlations in large datasets, enabling the prediction of material properties and process outcomes.

In the context of ADU production, ML models can be developed to establish quantitative relationships between processing parameters (e.g., pH, temperature, reagent concentration) and the final characteristics of the ADU powder (e.g., particle size, surface area, morphology). researchgate.net For example, a mathematical model has been established to describe the relationship between fabrication parameters and the specific surface area of uranium dioxide powder derived from ADU. Similarly, ML has been used to confirm that the morphology of UO₂ is quantifiably linked to the ADU intermediate from which it was prepared, highlighting its potential as a forensic signature of processing history. researchgate.net These models can be used for process optimization, quality control, and to predict the performance of the ADU-derived material in subsequent fuel fabrication steps.

Table 2: Conceptual Framework for a Machine Learning Model in ADU Production

| Model Inputs (Process Parameters) | Model Outputs (Predicted Properties) | Potential Algorithms |

|---|---|---|

| Precipitation Temperature | Specific Surface Area | Random Forest Regression aps.org |

| Final pH of Solution | Particle Size Distribution | Neural Networks |

| Uranyl Nitrate Concentration | Crystalline Phase Composition | Support Vector Machines |

| Ammonia (B1221849) Addition Rate | Powder Morphology | Gradient Boosting |

Future Research Trajectories and Methodological Innovations in Ammonium Diuranate Science

Development of Novel In-Situ and Operando Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of ammonium (B1175870) diuranate precipitation and its subsequent thermal conversion is critical for controlling the properties of the final UO₂ powder. Traditional characterization methods often analyze the material before or after a process step, missing the transient intermediate states. The future of ADU science lies in the development and application of in-situ (in the natural position or environment) and operando (in an operating state) techniques that can monitor these transformations in real-time.

Recent advancements in synchrotron-based methods offer unprecedented opportunities. For instance, operando synchrotron X-ray micro-computed tomography (SR-µCT) and high-energy X-ray diffraction (HEXRD) can be adapted to visualize and quantify the nucleation and growth of ADU particles during precipitation. researchgate.netnih.gov Such techniques could provide real-time data on particle size, morphology, and crystalline phase evolution as a function of process parameters like pH, temperature, and reagent addition rate. ansto.gov.au

Similarly, in-situ Raman and infrared spectroscopy can probe the chemical bonding and speciation within the slurry, tracking the incorporation of ammonia (B1221849) and water into the uranium structure as it precipitates. acs.orgnih.gov This would allow researchers to move beyond the traditional, simplified formula of (NH₄)₂U₂O₇ and understand the formation of various complex ammonium uranates that constitute what is broadly termed "ADU". nih.govresearchgate.netresearchgate.net During thermal decomposition, combining techniques like thermogravimetric analysis with evolved gas analysis and high-temperature X-ray diffraction (HT-XRD) can reveal the precise sequence of dehydration and denitration reactions, identifying amorphous or transient crystalline phases that influence the microstructure of the resulting uranium oxides. nih.govresearchgate.net

| Technique | Application to ADU Science | Potential Insights |

| Operando SR-µCT/HEXRD | Real-time monitoring of ADU precipitation from uranyl nitrate (B79036) solutions. researchgate.netnih.gov | 3D visualization of particle nucleation and growth; quantification of agglomeration dynamics; correlation of process parameters with morphology. |

| In-situ Raman Spectroscopy | Probing molecular structure during precipitation and thermal conversion. acs.org | Identification of specific uranyl-ammonia-water complexes; tracking phase transformations from ADU to various uranium oxides. |

| In-situ HT-XRD | Observing crystal structure changes during calcination and reduction of ADU. researchgate.net | Determination of transformation temperatures; identification of intermediate phases (e.g., amorphous UO₃, β-UO₃); understanding kinetic pathways to U₃O₈ and UO₂. |

Multiscale Modeling Bridging Atomic-Level Mechanisms to Macroscopic Behavior

Complementing advanced characterization is the development of sophisticated multiscale modeling and simulation tools. These models aim to create a "digital twin" of the ADU conversion process, linking fundamental atomic-level interactions to the macroscopic properties of the powder, such as flowability and sinterability. osti.gov This approach bridges vast scales in both length (from atoms to powder grains) and time (from molecular vibrations to reactor residence times).

At the atomic scale, density functional theory (DFT) calculations can elucidate the structural and thermodynamic properties of various ammonium uranate compounds and their surfaces. researchgate.netrsc.org This provides foundational data on which larger-scale models are built. Molecular dynamics (MD) simulations can then model the aggregation of these initial clusters in solution, predicting how process variables influence the early stages of particle formation.

At the mesoscale, kinetic Monte Carlo (kMC) or phase-field models can simulate the growth, agglomeration, and breakage of ADU particles over longer time scales. pnnl.gov These models can incorporate fluid dynamics to represent the conditions in an industrial precipitator. Finally, continuum models, often employing the finite volume method, can simulate the behavior of the entire reactor system, describing heat and mass transfer, chemical reactions, and fluid flow. researchgate.netusp.br By integrating these different scales, researchers can predict how a change in a process parameter, like stirring rate, will affect the final particle size distribution and morphology of the ADU powder, and consequently, the density and microstructure of the sintered UO₂ pellet. researchgate.net

Exploration of Advanced Synthesis Strategies for Tailored Microstructures

The microstructure of the ADU precursor significantly influences the properties of the final UO₂ fuel pellets. researchgate.net Characteristics such as particle size, shape, and porosity are "inherited" through the conversion process, affecting the sinterability and ultimate density of the fuel. researchgate.net Future research is actively exploring advanced synthesis strategies to precisely control ADU microstructure.

Beyond traditional precipitation methods, techniques like sol-gel synthesis via internal or external gelation are being investigated. kuleuven.beresearchgate.net These methods can produce highly uniform, spherical ADU particles with tailored porosity. kuleuven.be For example, using pore-forming agents like starch, which decomposes during calcination, allows for the creation of UO₂ microspheres with controlled internal structures. kuleuven.be

Co-precipitation methods are also a key area of research, particularly for creating advanced nuclear fuels. iaea.org For instance, by co-precipitating ammonium diuranate with plutonium hydroxide (B78521) or gadolinium hydroxide, a highly homogeneous distribution of these elements within the fuel matrix can be achieved. iaea.org This is critical for mixed-oxide (MOX) fuels or for fuels containing burnable absorbers like gadolinium. Wet chemical coating methods, where a precursor UO₂ particle is coated with a dopant, offer another route to creating specialized fuel ceramics with enhanced performance characteristics. skb.commdpi.com The core objective of these advanced strategies is to move from the often-variable product of bulk precipitation to a "designer" precursor material, engineered to produce a final fuel pellet with optimal properties. skb.com

| Synthesis Strategy | Description | Desired Outcome for ADU/UO₂ |

| Sol-Gel Internal/External Gelation | Formation of ADU microspheres from a liquid droplet via a chemical gelation process. kuleuven.beresearchgate.net | Uniform, spherical particles with controlled size and porosity for specialized fuel applications. |

| Co-precipitation | Simultaneous precipitation of ADU with hydroxides of other elements (e.g., Pu, Gd) from a mixed nitrate solution. iaea.org | Homogeneous distribution of dopants or fissile materials in mixed-oxide or advanced fuels. |

| Wet Chemical Coating | Application of a dopant-containing solution onto existing precursor particles, followed by thermal treatment. skb.commdpi.com | Creation of core-shell structures or surface-modified powders for enhanced fuel performance. |

| Controlled Precipitation | Precise manipulation of parameters (pH, temperature, residence time) in single or two-stage continuous precipitation reactors. ansto.gov.auansto.gov.au | Tailoring of ADU agglomerate size to optimize filtering characteristics and subsequent UO₂ sinterability. |

Deeper Understanding of Complex Phase Diagrams and Uranium Speciation under Extreme Conditions

While ADU itself is an intermediate compound, its formation and subsequent reactions are governed by the fundamental thermodynamics and phase behavior of uranium. A deeper understanding of uranium speciation and phase diagrams, particularly under the non-standard conditions found in processing, is crucial for process optimization and safety. aps.orguspex-team.org

Future research will leverage both advanced experimental techniques and computational modeling to map out the complex phase behavior of uranium. High-pressure and high-temperature experiments, often using diamond anvil cells, can probe the stability of different uranium phases far beyond ambient conditions. uspex-team.orgiaea.org This is relevant for understanding potential transformations during certain accident scenarios or advanced processing routes. Computational methods, including ab initio calculations and machine learning-driven force fields, are becoming powerful tools for predicting phase diagrams at extreme pressures and temperatures that are difficult to access experimentally. aps.orguspex-team.orgllnl.govosti.gov

In the aqueous phase, understanding uranium speciation is critical for controlling the ADU precipitation process. nerc.ac.ukresearchgate.net Researchers are working to refine thermodynamic databases to better predict the formation of various uranyl complexes (e.g., with hydroxide or carbonate) as a function of pH, temperature, and solution composition. researchgate.netunlv.edu This knowledge helps in preventing the co-precipitation of unwanted impurities and in controlling the nucleation of the desired ADU phase. For example, understanding the formation of stable uranyl carbonate complexes is key to developing enhanced separation and purification strategies. mdpi.com

Contributions to Enhanced Nuclear Fuel Cycle Efficiency and Materials Accountability

Improving the precipitation and filtration characteristics of ADU can increase the throughput of a conversion facility and reduce operational costs. ansto.gov.ausaimm.co.za A more consistent ADU product leads to more predictable behavior during calcination and sintering, resulting in higher yields of UO₂ pellets that meet the strict specifications for use in a reactor. ansto.gov.auansto.gov.au This reduces the need for recycling off-spec material, saving energy and resources. Furthermore, developing processes that minimize impurities in the ADU precipitate reduces the burden on subsequent purification steps and ensures the high purity required for nuclear fuel. basf.comgoogle.comscielo.org.za

Enhanced process control and understanding also bolster materials accountability. By accurately modeling and monitoring the conversion process, from uranyl nitrate to UO₂, plant operators can maintain a more precise inventory of nuclear material. ornl.goviaea.org This is crucial for safeguards and for preventing the diversion of sensitive materials. Research into the morphological and impurity signatures of ADU and its products under different synthesis conditions can also contribute to nuclear forensics, providing a means to trace the origin of unknown nuclear materials. acs.orgnih.gov By improving the efficiency of uranium recovery from various streams, including waste, the sustainability of the fuel cycle is enhanced, maximizing the use of natural resources. mdpi.comscielo.org.za

Q & A

Q. What is the precise composition and structural configuration of ammonium diuranate (ADU)?

Methodological Answer: ADU is a misnomer; it is not a single compound but a heterogeneous mixture of ammonium uranates. Empirical studies confirm its general formula as UO₃·xNH₃·(2−x)H₂O, where x varies based on synthesis conditions (e.g., pH, ammonia concentration) . To determine composition:

Q. How is ADU synthesized in laboratory settings, and what factors influence its purity?

Methodological Answer: ADU is typically precipitated from uranyl nitrate solutions under controlled ammonia addition. Key parameters:

- pH : Maintain pH 7–8 using NH₄OH to avoid UO₂²⁺ hydrolysis into insoluble UO₃·H₂O .

- Temperature : Precipitation at 50–60°C reduces occluded impurities.

- Stirring rate : Optimize to prevent agglomeration (e.g., 200–300 rpm).

For continuous production, refer to Siddiqui et al. (1988), who developed a reactor design to minimize batch variability .

Q. What safety protocols are critical when handling ADU in laboratory experiments?

Methodological Answer: ADU is a uranium compound with radiological and chemical toxicity risks. Essential precautions:

- Containment : Use gloveboxes with HEPA filters to prevent airborne dispersion .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection.

- Waste management : Neutralize residual NH₃ with dilute HNO₃ before disposal .

- Monitoring : Regularly test for surface contamination using alpha-particle detectors.

Advanced Research Questions

Q. How can conflicting data on ADU’s thermal decomposition pathway be resolved?

Methodological Answer: Discrepancies arise from variations in initial composition and heating rates. To address this:

- Controlled thermal analysis : Use combined TGA-DSC under inert (N₂) and oxidizing (O₂) atmospheres to track phase transitions. For example, Hung et al. (2016) identified intermediate UO₃ and U₃O₈ phases during ADU calcination .

- In situ XRD : Monitor phase evolution in real-time at temperatures up to 800°C. highlights overlapping IR bands of ADU and U₃O₈, requiring spectral deconvolution .

Q. What experimental strategies optimize ADU’s conversion into uranium dioxide (UO₂) for nuclear fuel applications?

Methodological Answer: Key steps include:

- Reduction conditions : Use H₂ gas at 650–750°C with a molar ratio of H₂:ADU ≥ 4:1 to ensure complete reduction .

- Carbon addition : Mix ADU with 10.34% carbon (by mass) to synthesize uranium monocarbide (UC) precursors, as shown in Table IV of .

- Morphological control : Adjust coprecipitation pH (e.g., pH 9.5 vs. 7.0) to modify UO₂ particle size and sinterability .

Q. How can solubility discrepancies in ADU samples from different sources be systematically analyzed?

Methodological Answer: ADU solubility varies due to non-stoichiometry and impurities. To standardize analysis:

- Leaching tests : Use 0.1M HNO₃ at 25°C under controlled agitation (e.g., 150 rpm) .

- ICP-MS quantification : Measure dissolved U concentrations and compare against reference curves (see Table 6 in for dissolution parameters) .

- Infrared spectroscopy : Identify residual U₃O₈ content, which reduces solubility .

Q. What methodologies resolve contradictions in ADU’s thermodynamic properties, such as standard heat of formation?

Methodological Answer: Direct measurement is challenging due to ADU’s non-stoichiometry. Alternative approaches:

- Hess’s Law : Calculate ΔH°f using known values for decomposition products (e.g., U₃O₈, NH₃, H₂O) .

- Calorimetry : Perform bomb calorimetry on high-purity ADU synthesized via NH₃ gas reaction with UO₃·2H₂O .

- Computational modeling : Use density functional theory (DFT) to estimate lattice energies, as demonstrated by Gupta et al. (2018) for related uranates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products